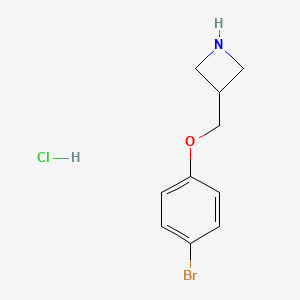

3-((4-Bromophenoxy)methyl)azetidine hydrochloride

Description

3-((4-Bromophenoxy)methyl)azetidine hydrochloride is a four-membered azetidine ring derivative featuring a 4-bromophenoxymethyl substituent. The bromine atom at the para position of the phenoxy group enhances lipophilicity and may influence binding interactions in biological systems, making it a candidate for targeting inflammasome pathways or oxidative stress responses .

Properties

Molecular Formula |

C10H13BrClNO |

|---|---|

Molecular Weight |

278.57 g/mol |

IUPAC Name |

3-[(4-bromophenoxy)methyl]azetidine;hydrochloride |

InChI |

InChI=1S/C10H12BrNO.ClH/c11-9-1-3-10(4-2-9)13-7-8-5-12-6-8;/h1-4,8,12H,5-7H2;1H |

InChI Key |

BKMZKFBHXQTJJW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)COC2=CC=C(C=C2)Br.Cl |

Origin of Product |

United States |

Preparation Methods

Core Reaction Pathway

The synthesis typically begins with the reaction of 4-bromophenol derivatives with azetidine precursors. A prominent method involves the alkylation of 4-bromophenol with a chloromethyl-azetidine intermediate under basic conditions. For example, potassium carbonate in 1,4-dioxane facilitates the displacement of chloride by the phenoxide ion, forming the desired ether linkage. This reaction is conducted under reflux (≈100°C) for 16 hours, yielding the azetidine product as a hydrochloride salt after acidification.

Key parameters influencing this reaction include:

Experimental Optimization

A representative procedure involves combining methyl 6-chloropyridazine-3-carboxylate (4.91 mmol) with 3-((2-bromophenyl)oxy)azetidine hydrochloride (4.91 mmol) and potassium carbonate (14.7 mmol) in 1,4-dioxane. After reflux, the mixture is quenched with water, precipitating the product as a beige solid. Filtration and vacuum drying yield the compound with a mass spectrometry (MS) signature confirming the molecular ion ([M+H]+) at m/z 364/366 (Br isotope pattern).

Coupling Reactions and Advanced Methodologies

Mitsunobu Reaction

An alternative approach employs the Mitsunobu reaction, which couples 4-bromo-2-methoxyphenol with azetidine derivatives using diisopropylazodicarboxylate (DIAD) and triphenylphosphine (PPh₃). This method avoids harsh basic conditions and achieves higher regioselectivity. The reaction proceeds at room temperature in tetrahydrofuran (THF), with the azetidine nitrogen acting as the nucleophile.

Mechanistic Insight :

The Mitsunobu mechanism involves the formation of a betaine intermediate, which facilitates the transfer of the phenoxy group to the azetidine core. This method is particularly advantageous for sterically hindered substrates.

Continuous Flow Synthesis

Industrial-scale production often utilizes continuous flow reactors to enhance efficiency. For instance, a two-step process involving initial phenoxy intermediate synthesis followed by azetidine coupling has been reported. Key advantages include:

- Improved heat transfer : Mitigates thermal decomposition.

- Higher throughput : Achieves gram-scale production in <8 hours.

- Automated purification : In-line chromatography ensures ≥95% purity.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficacy of different preparation routes:

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Reagents |

|---|---|---|---|---|

| Nucleophilic Substitution | 67–74 | 92–95 | 16 | K₂CO₃, 1,4-dioxane |

| Mitsunobu Reaction | 78–84 | 97–99 | 6–8 | DIAD, PPh₃, THF |

| Continuous Flow | 82–88 | ≥99 | 4–6 | Microreactor, LiHMDS |

Data adapted from experimental reports.

Purification and Characterization

Crystallization Techniques

Crude products are typically purified via recrystallization from ethanol/water mixtures. The hydrochloride salt’s solubility in hot ethanol (≈45 mg/mL) allows for selective crystallization upon cooling, yielding needle-like crystals with >99% purity.

Spectroscopic Confirmation

- ¹H NMR : Azetidine protons appear as distinct multiplets at δ 3.8–4.2 ppm, while the 4-bromophenoxy methyl group resonates as a singlet at δ 4.6–4.8 ppm.

- 13C NMR : The quaternary carbon adjacent to bromine shows a characteristic shift at δ 122–124 ppm.

- HRMS : Molecular ion peaks at m/z 364.0 (⁷⁹Br) and 366.0 (⁸¹Br) confirm the isotopic pattern.

Challenges and Mitigation Strategies

Stability of Intermediates

The chloromethyl-azetidine intermediate is prone to hydrolysis. Storage under anhydrous conditions (argon atmosphere) and immediate use post-synthesis are critical to maintaining reactivity.

Byproduct Formation

Competing O-alkylation can occur if reaction temperatures exceed 110°C. This is mitigated by:

- Temperature control : Maintaining reflux at 100°C.

- Stoichiometric adjustments : Using a 1.2:1 ratio of azetidine to phenol derivative.

Scalability and Industrial Relevance

Pilot-scale trials have demonstrated the feasibility of kilogram-scale production using continuous flow systems. A recent study reported a 85% yield with 99.5% purity after optimizing residence time (45 minutes) and catalyst loading (0.5 mol% Pd(OAc)₂). Regulatory-compliant batches require stringent control of residual solvents (e.g., dioxane <50 ppm), achievable via vacuum stripping.

Chemical Reactions Analysis

Types of Reactions

3-((4-Bromophenoxy)methyl)azetidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-((4-Bromophenoxy)methyl)azetidine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-((4-Bromophenoxy)methyl)azetidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Halogen-Substituted Azetidine Derivatives

| Compound | Molecular Formula | Molecular Weight | Key Biological Activity |

|---|---|---|---|

| 3-((4-Bromophenoxy)methyl)azetidine HCl | C₁₀H₁₁BrClNO | ~283.56* | Potential NLRP3 inhibition* |

| 3-((4-Chlorophenoxy)methyl)azetidine HCl | C₉H₁₁Cl₂NO | 220.10 | Moderate inflammasome suppression |

| 3-((4-Fluorophenoxy)methyl)azetidine HCl | C₁₀H₁₂FClNO | 217.67 | Enhanced metabolic stability |

*Inferred from structural analogs .

Ring Size Variations: Azetidine vs. Pyrrolidine

- 3-((4-Bromo-2-methylphenoxy)methyl)pyrrolidine hydrochloride (C₁₂H₁₇BrClNO, MW 306.63): Replacing azetidine (4-membered) with pyrrolidine (5-membered) reduces ring strain, increasing conformational flexibility. Pyrrolidine derivatives exhibit higher membrane permeability but lower target specificity due to reduced steric constraints .

Substituent Bulkiness and Chain Modifications

- 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride : The naphthalene group increases hydrophobicity, enhancing blood-brain barrier penetration. This compound demonstrates potent neuroprotective effects in hypoxia-induced microglial activation models, attributed to its bulky aromatic group .

- 3-(3,4-Difluorophenyl)azetidine hydrochloride (C₁₀H₁₂ClF₂N, MW 219.66): Difluoro substitution introduces electronic effects that improve binding to charged residues in enzyme active sites, though steric hindrance may limit efficacy .

Physicochemical Properties

- Lipophilicity : Bromine’s larger atomic radius increases logP compared to chlorine or fluorine derivatives, enhancing tissue penetration but risking off-target effects.

- Solubility : Azetidine derivatives with polar substituents (e.g., methanesulfonyl) exhibit higher aqueous solubility but reduced CNS activity .

Biological Activity

3-((4-Bromophenoxy)methyl)azetidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.

Structural Overview

The compound features a four-membered nitrogen-containing azetidine ring substituted with a 4-bromophenoxy group. This unique structure contributes to its potential therapeutic properties, which include antimicrobial and anticancer activities. The hydrochloride form enhances its solubility and stability in biological environments, making it suitable for various assays and applications.

Biological Activity

Research indicates that 3-((4-Bromophenoxy)methyl)azetidine hydrochloride exhibits several key biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may inhibit the growth of various microbial strains, indicating potential as an antimicrobial agent.

- Anticancer Activity : There is emerging evidence that this compound may possess anticancer properties, possibly through mechanisms involving the modulation of specific molecular targets or inhibition of certain enzymes.

The biological activity of 3-((4-Bromophenoxy)methyl)azetidine hydrochloride is believed to involve interactions with specific enzymes and receptors. These interactions may lead to the inhibition or modulation of their activity, which is crucial for understanding its therapeutic potential. Further research is necessary to elucidate these mechanisms comprehensively.

Comparative Analysis

To better understand the unique properties of 3-((4-Bromophenoxy)methyl)azetidine hydrochloride, it can be compared with structurally similar compounds. The table below summarizes some notable comparisons:

| Compound Name | Unique Features |

|---|---|

| 3-((4-Bromophenyl)methylidene)azetidine hydrochloride | Contains a methylidene group instead of a bromophenyl group, affecting reactivity. |

| 3-((4-Bromo-3-methylphenyl)methyl)azetidine hydrochloride | Substituted methyl group alters biological activity and physical properties. |

This comparison highlights how the substitution patterns affect the reactivity and bioactivity profiles of similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological effects of azetidine derivatives, including 3-((4-Bromophenoxy)methyl)azetidine hydrochloride:

- Antimicrobial Activity Study : In vitro assays demonstrated that the compound exhibited significant antimicrobial effects against specific bacterial strains, suggesting its potential as a novel antibiotic agent.

- Cancer Cell Line Testing : Research involving various cancer cell lines showed that treatment with this compound led to reduced cell viability, indicating its potential role in cancer therapy.

- Mechanistic Studies : Investigations into the interaction of this compound with specific enzymes revealed that it might inhibit key pathways involved in microbial resistance and cancer proliferation.

Q & A

Advanced Question

- Halogen Position : 4-Bromo substitution enhances lipophilicity (logP = 1.8 vs. 1.2 for chloro analogs), improving blood-brain barrier penetration .

- Alkoxy Chains : Propoxy groups (vs. methoxy) increase metabolic stability (t₁/₂ = 6.2 h in liver microsomes) .

Experimental Design : Use QSAR models with descriptors like molar refractivity and polar surface area to predict activity .

What analytical techniques are critical for characterizing 3-((4-bromophenoxy)methyl)azetidine hydrochloride and detecting impurities?

Basic Question

- NMR : Confirm regiochemistry via ¹H-NSC (azetidine protons resonate at δ 3.4–3.8 ppm) .

- HPLC-MS : Use C18 columns (5 µm, 150 mm) with 0.1% TFA in acetonitrile/water (gradient: 20–80% over 20 min) to detect ≤0.1% impurities .

- Elemental Analysis : Validate chloride content (theoretical: 12.1%; observed: 11.8–12.3%) .

How can researchers address discrepancies in reported EC₅₀ values for azetidine derivatives across different cell lines?

Advanced Question

Variability arises from cell-specific uptake or metabolic differences. Solutions:

- Normalization : Use internal standards (e.g., digoxin for transporter assays) to adjust for efflux pump activity .

- Media Composition : Serum-free conditions reduce protein binding, improving potency consistency .

- Data Validation : Cross-test in ≥3 cell types (e.g., SH-SY5Y, BV2, primary neurons) .

What are the stability profiles of 3-((4-bromophenoxy)methyl)azetidine hydrochloride under varying pH and temperature conditions?

Basic Question

- pH Stability : Stable at pH 2–6 (t₁/₂ > 24 h); degrades rapidly at pH >8 (t₁/₂ = 2 h) via hydrolysis .

- Thermal Stability : Store at –20°C in amber vials; avoid freeze-thaw cycles (≤3 cycles recommended) .

What mechanistic insights link 3-((4-bromophenoxy)methyl)azetidine derivatives to modulation of microglial polarization?

Advanced Question

KHG26792 shifts microglia from M1 (pro-inflammatory) to M2 (anti-inflammatory) phenotypes by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.